4-Cyano-4'-dodecylbiphenyl
Overview
Description
“4-Cyano-4’-dodecylbiphenyl” is a chemical compound with the molecular formula C25H33N . It is a variant of the commonly used nematic liquid crystal, 4-Cyano-4’-pentylbiphenyl, also known as 5CB .
Molecular Structure Analysis
The molecular structure of 4-Cyano-4’-dodecylbiphenyl consists of a biphenyl core with a cyano group attached to one of the phenyl rings and a dodecyl group attached to the other phenyl ring .
Scientific Research Applications
“4-Cyano-4’-dodecylbiphenyl” is a well-known thermotropic liquid crystal (LC) material . It’s commonly used in numerous advanced photonic materials and electro-optical devices . This is due to its uncomplicated method of synthesis and high optical birefringence .
The latest applications of this compound extend beyond their regular display applications. They are being used in the fields of sensors, smart windows, liquid crystal lenses, photovoltaic cells, supercapacitors, and drug delivery .
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Liquid Crystal Displays (LCDs) : This compound is a well-known thermotropic liquid crystal (LC) material, commonly used in numerous advanced photonic materials and electro-optical devices . It’s frequently used in LCDs due to its high optical birefringence .
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Sensors : Liquid crystals like 4-Cyano-4’-dodecylbiphenyl can be used in sensors due to their sensitivity to changes in temperature, electric fields, and mechanical stress .
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Smart Windows : In smart windows, liquid crystals can be used to control the amount of light passing through the window. By applying an electric field, the orientation of the liquid crystals can be changed, thereby controlling the light transmission .
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Photovoltaic Cells : Liquid crystals are being explored for use in photovoltaic cells. The alignment of the liquid crystals can be controlled to optimize light absorption and improve the efficiency of the solar cell .
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Supercapacitors : Liquid crystals are being investigated for use in supercapacitors. The ordered structure of liquid crystals can enhance the charge storage capacity of the supercapacitor .
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Drug Delivery : Liquid crystals can be used in drug delivery systems. The liquid crystal structure can encapsulate the drug molecules and release them in a controlled manner .
properties
IUPAC Name |
4-(4-dodecylphenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-17-24(18-14-22)25-19-15-23(21-26)16-20-25/h13-20H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXPODSLSFRTBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00886220 | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-dodecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00886220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-4'-dodecylbiphenyl | |
CAS RN |
57125-49-2 | |
Record name | 4′-Dodecyl[1,1′-biphenyl]-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57125-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-dodecyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057125492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-dodecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-dodecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00886220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-dodecyl[1,1'-biphenyl]-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.050 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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